molecular formula C9H11NO5S B14455644 4-Acetamido-3-methoxybenzene-1-sulfonic acid CAS No. 76382-59-7

4-Acetamido-3-methoxybenzene-1-sulfonic acid

Cat. No.: B14455644
CAS No.: 76382-59-7
M. Wt: 245.25 g/mol
InChI Key: PLQVPNYIAZIZLC-UHFFFAOYSA-N
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Description

4-Acetamido-3-methoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetamido group, a methoxy group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-methoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-acetamido-3-methoxybenzene using sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-methoxybenzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .

Scientific Research Applications

4-Acetamido-3-methoxybenzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the acetamido and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it valuable for specific applications .

Properties

CAS No.

76382-59-7

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

4-acetamido-3-methoxybenzenesulfonic acid

InChI

InChI=1S/C9H11NO5S/c1-6(11)10-8-4-3-7(16(12,13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

PLQVPNYIAZIZLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)OC

Origin of Product

United States

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